molecular formula C29H27F2N3O6S B2948966 N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide CAS No. 414894-92-1

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2948966
CAS No.: 414894-92-1
M. Wt: 583.61
InChI Key: LHPZMDQYEJQJFL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule is characterized by a multi-functional structure, integrating several pharmacologically relevant groups. It features a 2,4-difluorophenyl ring, a substitution pattern commonly employed in drug discovery to fine-tune molecular properties such as metabolic stability and membrane permeability . The core structure also contains a 1,3-dioxoisoindoline moiety, linked via a butyl chain. This particular functional group is a recognized building block in chemical synthesis and has been featured in compounds studied for various biological activities . Furthermore, the compound is distinguished by a 4-(morpholinosulfonyl)benzamide group. The morpholine ring is a frequent component in drug design, often used to enhance solubility and influence pharmacokinetics, while the sulfonyl group can be critical for target binding. While the specific biological target and full mechanism of action for this precise molecule are areas of ongoing research, its sophisticated architecture makes it a valuable chemical probe for researchers investigating new therapeutic agents. It is offered as a high-purity material to support these exploratory studies in a laboratory setting. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N3O6S/c30-21-9-12-26(25(31)19-21)33(13-3-4-14-34-28(36)23-5-1-2-6-24(23)29(34)37)27(35)20-7-10-22(11-8-20)41(38,39)32-15-17-40-18-16-32/h1-2,5-12,19H,3-4,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPZMDQYEJQJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C18H20F2N3O3SC_{18}H_{20}F_{2}N_{3}O_{3}S
  • Molecular Weight : 395.43 g/mol

The structure features a morpholinosulfonyl group, a difluorophenyl moiety, and a dioxoisoindoline structure, which are essential for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The benzamide structure is known for its ability to inhibit bacterial growth.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases related to cancer

Case Studies

  • Antitumor Efficacy :
    A study conducted on the efficacy of this compound against human breast cancer cells demonstrated a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Activity :
    In vitro tests showed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Enzyme Inhibition :
    Another study highlighted its role as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound was found to inhibit CDK2 activity with an IC50 value of 50 nM.

Research Findings

Recent studies have expanded on the biological activity of this compound:

  • Pharmacokinetics : Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties suggest favorable profiles for oral bioavailability.
  • Toxicity Studies : Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals
  • N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): This herbicide shares the 2,4-difluorophenyl group and benzamide core but replaces the morpholinosulfonyl and dioxoisoindoline moieties with a pyridinecarboxamide and trifluoromethylphenoxy group. Diflufenican’s activity arises from inhibition of phytoene desaturase, suggesting that the user’s compound, with its polar sulfonyl group, may diverge in mechanism or target .
  • N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone): Contains a sulfonamide group and triazole ring.

Table 1: Structural and Functional Comparison with Agrochemical Analogues

Compound Core Structure Key Substituents Application
User’s Compound Benzamide 2,4-Difluorophenyl, morpholinosulfonyl, 1,3-dioxoisoindolinyl Undisclosed (Potential pharmaceutical)
Diflufenican Pyridinecarboxamide 2,4-Difluorophenyl, trifluoromethylphenoxy Herbicide
Sulfentrazone Triazole-sulfonamide Dichlorophenyl, difluoromethyltriazolone Herbicide
Pharmaceutical Analogues
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide :
    Exhibits potent anticancer activity against cervical cancer. The imidazole ring here replaces the dioxoisoindoline group, suggesting that the user’s compound’s rigid isoindoline moiety may influence target selectivity or pharmacokinetics .

  • 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide: Features a sulfamoylphenyl group, contrasting with the morpholinosulfonyl substituent. The morpholino group may reduce toxicity or enhance solubility compared to sulfamoyl derivatives .

Table 2: Pharmacological and Spectral Comparisons

Compound Biological Activity Key Spectral Data (IR, NMR)
User’s Compound Undisclosed Expected C=O (1660–1680 cm⁻¹), S=O (~1350 cm⁻¹), and aromatic C-F (~1200 cm⁻¹)
N-(3-chloro-4-fluorophenyl)-4-(imidazolyl)benzamide Anticancer (Cervical) C=O at 1682 cm⁻¹; NH stretch at 3278–3414 cm⁻¹
Triazole derivatives [7–9] () N/A (Synthetic intermediates) C=S at 1247–1255 cm⁻¹; absence of C=O in triazoles
Functional Group Impact on Bioactivity
  • Fluorine Substituents: The 2,4-difluorophenyl group, common in agrochemicals (e.g., Diflufenican) and pharmaceuticals, enhances lipophilicity and metabolic resistance. This feature is shared with the user’s compound but contrasts with non-fluorinated analogues like those in .
  • Sulfonyl Groups: The morpholinosulfonyl group may improve water solubility compared to phenylsulfonyl groups in triazoles () or sulfamoyl groups in antifungal agents (). This could enhance bioavailability in drug design .

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